Cas no 1448060-82-9 (4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide)
![4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1448060-82-9x500.png)
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-2-methyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
- 4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
- 4-methoxy-2-methyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- 1448060-82-9
- AKOS024562358
- F6439-4099
-
- インチ: 1S/C18H20N4O3S/c1-14-13-16(25-2)3-4-18(14)26(23,24)20-10-12-22-11-7-17(21-22)15-5-8-19-9-6-15/h3-9,11,13,20H,10,12H2,1-2H3
- InChIKey: CNBKURYTNWPHHJ-UHFFFAOYSA-N
- SMILES: C1(S(NCCN2C=CC(C3=CC=NC=C3)=N2)(=O)=O)=CC=C(OC)C=C1C
計算された属性
- 精确分子量: 372.12561169g/mol
- 同位素质量: 372.12561169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 7
- 複雑さ: 533
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.5Ų
- XLogP3: 1.8
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6439-4099-30mg |
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1448060-82-9 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6439-4099-25mg |
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1448060-82-9 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6439-4099-20μmol |
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1448060-82-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6439-4099-40mg |
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1448060-82-9 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6439-4099-10μmol |
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1448060-82-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-4099-100mg |
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1448060-82-9 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6439-4099-5mg |
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1448060-82-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-4099-75mg |
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1448060-82-9 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6439-4099-4mg |
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1448060-82-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6439-4099-2μmol |
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide |
1448060-82-9 | 2μmol |
$57.0 | 2023-09-09 |
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamideに関する追加情報
Research Brief on 4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide (CAS: 1448060-82-9)
Recent studies on the compound 4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide (CAS: 1448060-82-9) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has garnered attention due to its unique structural features and biological activity, particularly in targeting specific protein-protein interactions (PPIs) and enzyme inhibition pathways. The compound's pyrazole and pyridine moieties are critical for its binding affinity, making it a subject of extensive research in drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's mechanism of action as a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). The study demonstrated that 4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide effectively disrupts the IRAK4 signaling pathway, which is implicated in inflammatory and autoimmune diseases. The compound exhibited nanomolar potency (IC50 = 12 nM) and high selectivity over other kinases, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and lupus.
Another significant finding, reported in Bioorganic & Medicinal Chemistry Letters (2024), explored the compound's role in cancer therapy. The research team synthesized analogs of 1448060-82-9 and evaluated their efficacy against triple-negative breast cancer (TNBC) cell lines. The lead compound showed remarkable antiproliferative activity (GI50 = 0.8 µM) by inducing apoptosis via caspase-3 activation. Molecular docking studies revealed that the sulfonamide group forms hydrogen bonds with key residues in the ATP-binding pocket of focal adhesion kinase (FAK), a target often overexpressed in metastatic cancers.
Pharmacokinetic studies of 4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide have also advanced, with a 2024 European Journal of Pharmaceutical Sciences publication reporting improved oral bioavailability (F = 65%) in rodent models. Structural modifications, such as the introduction of a methoxy group at the 4-position of the benzene ring, were found to enhance metabolic stability while maintaining target engagement. These findings underscore the compound's potential as a orally bioavailable drug candidate.
Despite these promising results, challenges remain in optimizing the compound's safety profile. A recent Toxicology Reports study (2024) identified dose-dependent hepatotoxicity at concentrations above 50 mg/kg in preclinical models. Researchers are now focusing on prodrug strategies and formulation improvements to mitigate these effects while preserving therapeutic efficacy. The ongoing development of 1448060-82-9 exemplifies the intersection of rational drug design and translational research in chemical biology.
In conclusion, 4-methoxy-2-methyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide represents a versatile scaffold with applications spanning inflammation, oncology, and beyond. Its unique chemical structure (CAS: 1448060-82-9) continues to inspire derivative synthesis and mechanistic studies, positioning it as a compound of significant interest in next-generation therapeutics. Future research directions include clinical translation and combination therapy strategies to maximize its therapeutic potential.
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